molecular formula C14H6F3N5S B11051306 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B11051306
M. Wt: 333.29 g/mol
InChI Key: CSSSRQDUDLQTCQ-UHFFFAOYSA-N
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Description

3-(4-PYRIDYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and utility in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-PYRIDYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate pyridyl and trifluorophenyl precursors with triazole and thiadiazole intermediates. One efficient method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . This protocol features readily available starting materials and can be conducted under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-PYRIDYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

3-(4-PYRIDYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-PYRIDYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-PYRIDYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its trifluorophenyl group, which imparts unique electronic properties and enhances its potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H6F3N5S

Molecular Weight

333.29 g/mol

IUPAC Name

3-pyridin-4-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6F3N5S/c15-9-2-1-8(10(16)11(9)17)13-21-22-12(19-20-14(22)23-13)7-3-5-18-6-4-7/h1-6H

InChI Key

CSSSRQDUDLQTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F)F)F

Origin of Product

United States

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